molecular formula C9H12Cl2N2 B2995998 5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride CAS No. 1423025-91-5

5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride

Cat. No.: B2995998
CAS No.: 1423025-91-5
M. Wt: 219.11
InChI Key: ZFLKKFPDZKBNAH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride is a heterocyclic compound with the molecular formula C₉H₁₂Cl₂N₂. It is a derivative of quinoline and is primarily used in research settings. This compound is known for its unique structure, which includes a tetrahydroquinoline core with an epimino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride typically involves the reaction of pyridine with 1,4-dichlorobutane. The process is carried out under an inert atmosphere at room temperature. Aluminum chloride is used as a catalyst to facilitate the reaction. The resulting product is then purified through a series of extractions and chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial-grade purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various tetrahydroquinoline compounds.

Scientific Research Applications

5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: A closely related compound with similar structural features but lacking the epimino group.

    2,3-Cyclohexenopyridine: Another related compound with a similar core structure.

Uniqueness

5,6,7,8-Tetrahydro-5,8-epiminoquinoline dihydrochloride is unique due to the presence of the epimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research, as it can serve as a precursor for synthesizing novel derivatives with potentially enhanced activities .

Properties

IUPAC Name

3,11-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-2-6-7-3-4-8(11-7)9(6)10-5-1;;/h1-2,5,7-8,11H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLKKFPDZKBNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1N2)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-91-5
Record name 3,11-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene dihydrochloride
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